molecular formula C15H19N3O B4389067 {3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide

{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide

Cat. No. B4389067
M. Wt: 257.33 g/mol
InChI Key: DUNYWDMYVIPVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide is a compound that has drawn significant attention in the field of scientific research due to its potential applications in various fields. This compound is a formamide derivative of 2-methyl-2-propen-1-yl benzimidazole and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of {3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide involves the inhibition of various signaling pathways that are essential for cancer cell growth and survival. The compound has been found to inhibit the Akt/mTOR pathway, which is crucial for cell proliferation and survival. Additionally, the compound has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, {3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide has been found to have several other biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, the compound has been found to have antioxidant properties, which can help in reducing oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the significant advantages of {3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide is its ability to inhibit cancer cell growth and induce apoptosis. This makes it a potential candidate for cancer treatment. However, the compound has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on {3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide. One of the significant future directions is to investigate the compound's potential in the treatment of other diseases apart from cancer and inflammation. Additionally, the research can focus on improving the compound's solubility and bioavailability to make it more effective in vivo. Furthermore, the research can explore the use of the compound in combination with other drugs to enhance its efficacy in cancer treatment.
Conclusion:
In conclusion, {3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide is a compound with significant potential in scientific research. The compound has several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. The research on the compound's potential applications in various fields is ongoing, and several future directions can be explored to enhance its efficacy and effectiveness.

Scientific Research Applications

{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide has been found to have several potential applications in scientific research. One of the significant applications is in the field of cancer research, where it has been found to have anti-cancer properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12(2)10-18-14-7-4-3-6-13(14)17-15(18)8-5-9-16-11-19/h3-4,6-7,11H,1,5,8-10H2,2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNYWDMYVIPVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CCCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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